N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
“N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by its unique structure, which includes a benzothiazole moiety, a pyridine ring, and a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring can be formed through a cyclization reaction.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde.
Formation of the Dioxine Ring: The dioxine ring can be synthesized through a condensation reaction involving appropriate diol and carboxylic acid derivatives.
Final Coupling Reaction: The final step involves coupling the benzothiazole and pyridine intermediates with the dioxine derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate biological pathways by binding to these targets and altering their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-ethylbenzothiazole share structural similarities.
Pyridine Derivatives: Compounds such as pyridine-2-carboxamide and 2-methylpyridine are structurally related.
Dioxine Derivatives: Compounds like 1,4-dioxine and its substituted derivatives.
Uniqueness
The uniqueness of “N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” lies in its combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-14-6-7-16-18(11-14)27-20(22-16)23(12-15-5-3-4-8-21-15)19(24)17-13-25-9-10-26-17/h3-8,11,13H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOMZACWPKLLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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